molecular formula C26H21N3O2S B2494328 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide CAS No. 866871-02-5

2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide

Cat. No.: B2494328
CAS No.: 866871-02-5
M. Wt: 439.53
InChI Key: PHTBXIBDCPLBFO-UHFFFAOYSA-N
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Description

2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it a subject of interest for researchers in various fields.

Properties

IUPAC Name

2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-17-9-8-12-19-15-21-25(31-23(17)19)28-24(18-10-4-2-5-11-18)29-26(21)32-16-22(30)27-20-13-6-3-7-14-20/h2-14H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTBXIBDCPLBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction forms an intermediate, which is then further reacted with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of the sulfanyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide (CAS No. 866871-02-5) is a complex organic compound that exhibits a variety of biological activities. Its unique chromeno[2,3-D]pyrimidine structure, characterized by the presence of a sulfanyl group, enables interactions with multiple biological targets, which are of significant interest in medicinal chemistry and pharmacology.

Structural Features

The compound can be structurally represented as follows:

Feature Description
Molecular Formula C26H21N3O2S
Structural Components Chromeno[2,3-D]pyrimidine core, sulfanyl group, phenylacetamide moiety

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. The chromene and pyrimidine structures are known to interact with enzymes and receptors involved in cancer pathways. In vitro studies have suggested that it may induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
  • Anti-inflammatory Effects : The sulfanyl group enhances its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : It can interact with various receptors, altering signaling pathways associated with inflammation and cell proliferation.

Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into the structure–activity relationship (SAR) that underpins the efficacy of this compound:

Study Findings
Demonstrated anticancer and antimicrobial properties attributed to structural features.
Explored the anticonvulsant activity of related compounds, suggesting potential neuroprotective effects.
Investigated SAR for various derivatives, emphasizing the importance of specific substituents on biological activity.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various chromeno[2,3-D]pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines (e.g., MCF7 breast cancer cells), suggesting that this compound could serve as a lead for further anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited notable inhibitory effects. The structure–activity relationship analysis indicated that modifications to the phenyl ring could enhance antimicrobial potency.

Q & A

Q. What are the recommended synthetic routes for 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide?

The synthesis typically involves a multi-step process:

Chromeno-pyrimidine core formation : Cyclization of phenolic and pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF) .

Sulfanyl group introduction : Nucleophilic substitution using thiol derivatives (e.g., sodium hydride as a base) .

Acetamide functionalization : Acylation with phenylacetic acid derivatives in anhydrous conditions .
Key parameters include reaction time (12–24 hours), temperature (80–120°C), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which characterization techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfanyl, acetamide) .
  • Differential Scanning Calorimetry (DSC) : Assess thermal stability and phase transitions (melting point ~180–220°C) .
    Purity ≥95% is achievable via column chromatography or recrystallization .

Q. What preliminary biological activities have been observed for this compound?

  • Anticancer activity : IC₅₀ values of 10–50 μM in human cancer cell lines (e.g., MCF-7, A549) via kinase inhibition .
  • Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC: 25–100 μg/mL) .
  • Cytotoxicity : Dose-dependent toxicity in normal cells at >50 μM, necessitating therapeutic window studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Design of Experiments (DOE) : Use factorial designs to test variables like solvent polarity (DMF vs. DMSO), catalyst loading (0.5–2 mol%), and temperature gradients .
  • Catalyst screening : Palladium/copper catalysts for cross-coupling steps enhance regioselectivity .
  • In-line monitoring : TLC or HPLC to track intermediates and minimize side reactions .
    Example optimization reduced reaction time by 30% while maintaining >90% yield .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., CYP450 interactions), and tissue distribution .
  • Model selection : Use orthotopic xenografts or patient-derived cells to bridge in vitro-in vivo gaps .
  • Dose recalibration : Adjust concentrations based on plasma protein binding and half-life data .

Q. What computational methods are recommended for predicting target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR, CDK2) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .

Q. Can you outline a structure-activity relationship (SAR) study design for derivatives?

Substituent variation : Synthesize derivatives with modified phenyl (e.g., fluoro, ethoxy) or acetamide groups .

Bioactivity screening : Test against panels of enzymes (e.g., kinases) and cell lines .

Data analysis : Use clustering algorithms to identify activity trends (e.g., enhanced potency with electron-withdrawing groups) .

Comparative Analysis of Structural Analogues

Adapted from :

Compound NameStructural VariationBiological Activity (IC₅₀/MIC)Unique Properties
N-(3,4-dimethylphenyl)-...acetamideDimethylphenyl substituentAnticancer: 15 μM (MCF-7)Improved solubility in DMSO
N-(4-ethoxyphenyl)-...acetamideEthoxy groupAntimicrobial: 50 μg/mL (S. aureus)Enhanced metabolic stability
9-methyl-5H-chromeno[2,3-d]pyrimidin-4-thiolLacks acetamide moietyWeak activity (IC₅₀ >100 μM)Baseline for SAR comparisons

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